The Benzamide Scaffold: A Deep Dive into the Structure-Activity Relationship of PD-1-IN-25
The Benzamide Scaffold: A Deep Dive into the Structure-Activity Relationship of PD-1-IN-25
An In-depth Technical Guide for Researchers and Drug Development Professionals
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), represent a critical immune checkpoint pathway often exploited by cancer cells to evade immune destruction. Inhibition of this pathway has revolutionized cancer therapy. While monoclonal antibodies have been the mainstay of PD-1/PD-L1 blockade, small molecule inhibitors offer potential advantages in terms of oral bioavailability, tissue penetration, and manufacturing costs. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of a promising benzamide-based PD-1/PD-L1 inhibitor, PD-1-IN-25 (also known as compound D2), based on the findings from Lu L, et al.[1][2][3][4]
Core Structure and Mechanism of Action
PD-1-IN-25 is a potent, small-molecule inhibitor of the PD-1/PD-L1 interaction with an IC50 of 16.17 nM.[1][5] It belongs to a class of compounds bearing a benzamide scaffold, which was designed to mimic the key interactions of previously reported triaryl inhibitors while introducing novel structural features.[1][2] The core concept behind the design of this series was to replace an ether linker with a more rigid amide linker, which can act as both a hydrogen bond donor and acceptor, potentially forming new interactions with the PD-L1 protein.[1][2]
The proposed mechanism of action for this class of inhibitors involves binding to the PD-L1 dimer interface, thereby preventing its interaction with PD-1 on T cells.[1] This blockade restores the anti-tumor immunity of T cells.[1][4]
Structure-Activity Relationship (SAR) Analysis
The SAR of the benzamide series was systematically explored by modifying three key regions of the molecule: the R1 group on the chlorobenzene ring, the R2 group on the pyridine ring, and the terminal cyclic amine (R3). The inhibitory activities were determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[1]
Table 1: SAR of Modifications at the R1 Position
| Compound | R1 | IC50 (nM) |
| A1 | H | 120.3 |
| A2 | F | 89.7 |
| A3 | Cl | 75.4 |
| A4 | Br | 68.2 |
| A5 | CH3 | 150.1 |
Data sourced from Lu L, et al.[1]
Analysis: Introduction of a halogen at the R1 position generally improved potency compared to hydrogen or a methyl group. A bromine substitution (A4) provided the best activity in this series.
Table 2: SAR of Modifications at the R2 Position
| Compound | R2 | IC50 (nM) |
| B1 | H | 120.3 |
| B2 | F | 105.6 |
| B3 | Cl | 98.7 |
| B4 | Br | 85.4 |
| B5 | CH3 | 135.2 |
Data sourced from Lu L, et al.[1]
Analysis: Similar to the R1 position, halogen substitution at the R2 position was favorable for activity, with bromine (B4) being the optimal substituent.
Table 3: SAR of Modifications at the R3 Position (Cyclic Amine)
| Compound | R3 (Cyclic Amine) | IC50 (nM) |
| C1 | Piperidine | 78.9 |
| C2 | Morpholine | 95.2 |
| C3 | Thiomorpholine | 110.5 |
| D1 | (S)-piperidine-3-carboxylic acid | 25.6 |
| D2 (PD-1-IN-25) | (R)-piperidine-3-carboxylic acid | 16.17 |
| D3 | (R)-piperidine-2-carboxylic acid | 35.8 |
| D4 | Piperidine-4-carboxylic acid | 42.1 |
Data sourced from Lu L, et al.[1]
Analysis: The nature of the cyclic amine at the R3 position significantly impacts inhibitory activity. The introduction of a carboxylic acid group on the piperidine ring dramatically increased potency. The stereochemistry and position of the carboxylic acid were found to be critical, with the (R)-configuration at the 3-position (compound D2, PD-1-IN-25) yielding the most potent inhibitor in the entire series.[1]
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
This assay is a common method for screening and characterizing inhibitors of protein-protein interactions.
Principle: The assay utilizes two tagged recombinant proteins: PD-1 fused to a donor fluorophore (e.g., Europium cryptate) and PD-L1 fused to an acceptor fluorophore (e.g., d2). When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a FRET (Förster Resonance Energy Transfer) signal. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.[6][7][8]
General Protocol:
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Reagent Preparation:
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Recombinant human PD-1 and PD-L1 proteins are tagged with appropriate HTRF donor and acceptor molecules.
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Assay buffer: Typically a phosphate-buffered saline (PBS) solution containing a detergent (e.g., 0.05% Tween-20) and a blocking agent (e.g., 0.1% BSA) to prevent non-specific binding.[7]
-
Test compounds are serially diluted in assay buffer or DMSO.
-
-
Assay Procedure (384-well plate format):
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Add 2 µL of diluted test compound or control to the wells of a low-volume 384-well plate.
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Add 2 µL of the donor-tagged PD-1 protein solution.
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Add 2 µL of the acceptor-tagged PD-L1 protein solution.
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The final concentrations of PD-1 and PD-L1 should be optimized for the specific assay, but are typically in the low nanomolar range.[6][7]
-
Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[5]
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
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-
Data Analysis:
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The HTRF ratio (emission at 665 nm / emission at 620 nm) x 10,000 is calculated.
-
The percent inhibition is calculated relative to the signal of the positive (no inhibitor) and negative (no protein or excess unlabeled ligand) controls.
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IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
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Peripheral Blood Mononuclear Cell (PBMC) based T-cell Activation Assay
This cell-based assay evaluates the ability of a compound to restore T-cell function in the presence of PD-L1-expressing cancer cells.
Principle: PBMCs, which contain T cells, are co-cultured with cancer cells that express PD-L1. The interaction between PD-1 on T cells and PD-L1 on cancer cells suppresses T-cell activity (e.g., cytokine production). A PD-1/PD-L1 inhibitor will block this interaction and restore T-cell effector functions, such as the secretion of interferon-gamma (IFN-γ).[1][9]
General Protocol:
-
Cell Culture:
-
Human PBMCs are isolated from healthy donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
A human cancer cell line that expresses PD-L1 (e.g., MDA-MB-231) is maintained in appropriate culture medium.[5]
-
-
Co-culture and Treatment:
-
Seed the PD-L1-expressing cancer cells in a 96-well plate and allow them to adhere.
-
Isolate and add PBMCs to the wells containing the cancer cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).
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Add the test compound (e.g., PD-1-IN-25) at various concentrations to the co-culture.[5]
-
Include appropriate controls: co-culture without the compound, PBMCs alone, and cancer cells alone.
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-
Measurement of T-cell Activation:
-
Incubate the co-culture for a period of time (e.g., 48-72 hours) to allow for T-cell activation.
-
Collect the culture supernatant.
-
Measure the concentration of IFN-γ in the supernatant using an ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.
-
-
Data Analysis:
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The amount of IFN-γ produced in the presence of the compound is compared to the amount produced in the absence of the compound.
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An increase in IFN-γ secretion indicates that the compound is effective at blocking the PD-1/PD-L1 checkpoint and restoring T-cell activity.
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Mandatory Visualizations
Caption: PD-1/PD-L1 signaling pathway leading to T cell inhibition.
Caption: Logical flow of the structure-activity relationship for PD-1-IN-25.
Caption: Experimental workflow for the discovery of PD-1-IN-25.
References
- 1. Design, Synthesis, and Evaluation of PD-1/PD-L1 Antagonists Bearing a Benzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. revvity.com [revvity.com]
- 7. Assay in Summary_ki [bdb99.ucsd.edu]
- 8. bmglabtech.com [bmglabtech.com]
- 9. researchgate.net [researchgate.net]
